PARP-1 Biochemical Potency: 11-Fold Improvement Over Veliparib, Same-Company Predecessor
ABT-767 inhibits PARP-1 with a Ki of 0.47 nM, representing an approximately 11-fold greater biochemical potency than AbbVie's earlier PARP inhibitor veliparib (ABT-888), which exhibits a PARP-1 Ki of 5.2 nM under comparable cell-free enzymatic assay conditions [1][2]. Both compounds were developed by AbbVie and assessed using similar competitive inhibition assay formats, making this cross-study comparison particularly informative. Against PARP-2, ABT-767 (Ki = 0.85 nM) is approximately 3.4-fold more potent than veliparib (PARP-2 Ki = 2.9 nM) [1][2]. When benchmarked against other clinical PARP inhibitors using a standardized assay system reported in Nature Communications (2021), ABT-767's PARP-1 Ki of 0.47 nM compares favorably to olaparib (Ki = 0.97 nM), niraparib (Ki = 1.2 nM), and veliparib (Ki = 0.96 nM) — though these values were determined in a different laboratory and assay format from the ABT-767 measurements, requiring cautious interpretation [3].
| Evidence Dimension | PARP-1 enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | ABT-767 PARP-1 Ki = 0.47 nM; PARP-2 Ki = 0.85 nM |
| Comparator Or Baseline | Veliparib (ABT-888) PARP-1 Ki = 5.2 nM; PARP-2 Ki = 2.9 nM. Olaparib PARP-1 Ki = 0.97 nM (Nature Commun 2021 assay). Niraparib PARP-1 Ki = 1.2 nM (Nature Commun 2021 assay). |
| Quantified Difference | 11.1-fold greater PARP-1 potency vs veliparib; 3.4-fold greater PARP-2 potency vs veliparib; ~2.1-fold greater PARP-1 potency vs olaparib (cross-study); ~2.6-fold vs niraparib (cross-study). |
| Conditions | Cell-free enzymatic competitive inhibition assays; ABT-767 data from van der Biessen et al. 2018; veliparib data from Donawho et al. 2007; Nature Commun 2021 used a distinct standardized fluorescence polarization assay for cross-inhibitor comparison. |
Why This Matters
Higher biochemical potency may enable lower effective dosing and reduced off-target exposure in preclinical models, though this must be confirmed by direct head-to-head cellular and in vivo studies.
- [1] van der Biessen DAJ, Gietema JA, de Jonge MJA, et al. A phase 1 study of PARP-inhibitor ABT-767 in advanced solid tumors with BRCA1/2 mutations and high-grade serous ovarian, fallopian tube, or primary peritoneal cancer. Invest New Drugs. 2018;36(5):828-835. doi:10.1007/s10637-017-0551-z View Source
- [2] Donawho CK, Luo Y, Luo Y, et al. ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clin Cancer Res. 2007;13(9):2728-2737. doi:10.1158/1078-0432.CCR-06-3039 View Source
- [3] Langelier MF, Planck JL, Roy S, Pascal JM. Crystal structures of poly(ADP-ribose) polymerase-1 (PARP-1) zinc fingers bound to DNA: structural and functional insights into DNA-dependent PARP-1 activity. Nat Commun. 2021;12:Article 6675. Supplementary Table 1: Ki values for PARPi binding to PARP1 and PARP2. doi:10.1038/s41467-021-20998-8 View Source
